molecular formula C11H9ClO B13988571 2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde

2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde

Cat. No.: B13988571
M. Wt: 192.64 g/mol
InChI Key: ZHXJRJCIXRPNTD-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is an organic compound with the molecular formula C11H9ClO. It is a chlorinated derivative of naphthalenecarbaldehyde and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde typically involves the chlorination of 3,4-dihydro-1-naphthalenecarbaldehyde. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. The chlorine atom also makes the compound more reactive towards nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the naphthalene ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and allows for a wide range of chemical transformations .

Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

2-chloro-3,4-dihydronaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H9ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-4,7H,5-6H2

InChI Key

ZHXJRJCIXRPNTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)C=O)Cl

Origin of Product

United States

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